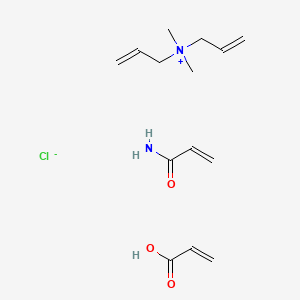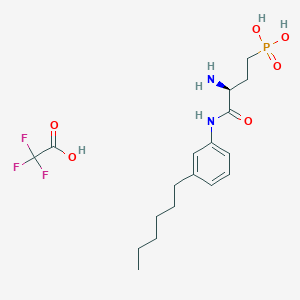
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol: is a synthetic compound with the molecular formula C37H69ClO4 and a molecular weight of 613.39 g/mol . It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide . This compound is known for its surface-active properties and is used as a skin penetration enhancer and moisturizer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . The reaction typically takes place under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and precise control of reaction conditions to achieve consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to achieve the desired oxidation state.
Major Products Formed:
Substitution Reactions: Products formed depend on the nucleophile used. For example, substitution with an amine can yield an amide derivative.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol involves its interaction with the lipid bilayer of the skin. The compound enhances skin penetration by disrupting the lipid structure, allowing for increased permeability of active ingredients . This mechanism makes it an effective skin penetration enhancer and moisturizer.
Comparación Con Compuestos Similares
rac-1,2-bis-Palmitoyl-3-chloropropanediol: Another chloropropanediol ester with similar properties but different fatty acid composition.
1-Palmitoyl-2-oleoyl-3-chloropropanediol: A closely related compound with similar applications and properties.
Uniqueness: rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol is unique due to its specific combination of palmitoyl and oleoyl groups, which confer distinct surface-active properties and enhance its effectiveness as a skin penetration enhancer and moisturizer .
Propiedades
Número CAS |
1639207-41-2 |
|---|---|
Fórmula molecular |
C37H69ClO4 |
Peso molecular |
613.405 |
Nombre IUPAC |
(2-chloro-3-hexadecanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17- |
Clave InChI |
MSSKDAMSUZXNRB-ZCXUNETKSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)Cl |
Sinónimos |
(9Z)-2-Chloro-3-[(1-oxohexadecyl)oxy]propyl Ester 9-Octadecenoic Acid; 2-Chloro-3-(palmitoyloxy)propyl Oleate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Acetyl(hydroxy)amino]butanoic acid](/img/structure/B570588.png)


![N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine](/img/structure/B570599.png)
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B570600.png)
![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)
![6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B570604.png)
![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)
![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)
